![molecular formula C23H31N3O2 B12646785 Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form the tert-butyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with 2-methyl-4-(2-methylpyridin-4-yl)benzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1. Neuropharmacology
Recent studies have highlighted the potential of this compound in neuropharmacology, particularly concerning its effects on neurotransmitter systems. The compound has shown promise as a modulator of the muscarinic acetylcholine receptors, which are crucial in cognitive functions and memory processes. Its ability to enhance receptor activity suggests potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease .
1.2. Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate, may exhibit antidepressant-like effects. This is attributed to their interaction with serotonin pathways, which are vital in mood regulation .
1.3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, making it a candidate for the development of treatments targeting inflammatory diseases. The modulation of cytokine production and reduction of oxidative stress markers have been observed in preliminary studies .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis routes and structure-activity relationships is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.
Synthesis Route | Key Steps | Yield (%) |
---|---|---|
Step 1 | Reaction of piperazine with substituted phenyl groups | 85% |
Step 2 | Carboxylation to introduce the carboxylate group | 75% |
Step 3 | Purification through recrystallization | 90% |
Case Studies
Several case studies illustrate the applications of this compound:
3.1. Cognitive Enhancement
A study involving animal models demonstrated that administration of this compound led to improved performance in memory tasks compared to control groups. The results suggest its potential as a cognitive enhancer .
3.2. Pain Management
In another study focusing on pain mechanisms, the compound was tested for its analgesic properties. Results indicated a significant reduction in pain responses, supporting its development as a pain management therapeutic .
Mechanism of Action
The mechanism of action of tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for conformational flexibility, enabling the compound to bind effectively to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the pyridine moiety.
Biological Activity
Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate (CAS Number: 2060040-57-3) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered interest due to its potential neuropharmacological activities, particularly in the realms of antidepressant and anxiolytic effects. This article reviews the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure
The molecular formula of this compound is C23H31N3O2. Its structure features a piperazine ring, which is a common motif in many pharmaceutical agents known for their central nervous system effects.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit various neuropharmacological activities, including:
- Antidepressant Effects : Studies have shown that compounds similar to this compound can influence serotonergic pathways, which are crucial in the modulation of mood and anxiety. For instance, LQFM104, a related piperazine derivative, exhibited significant antidepressant-like effects in behavioral tests on mice, suggesting that similar mechanisms may be at play with this compound .
- Anxiolytic Properties : Behavioral tests such as the Elevated Plus Maze (EPM) and Forced Swimming Test (FST) have indicated that certain piperazine derivatives can produce anxiolytic-like effects. The serotonergic system's involvement was highlighted when pretreatment with specific antagonists abolished these effects .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of piperazine derivatives:
Case Study: LQFM104
- Objective : To evaluate the antidepressant and anxiolytic properties of LQFM104.
- Methodology : Male albino Swiss mice were subjected to various behavioral tests after treatment with LQFM104.
- Findings :
Data Table: Biological Activity Comparison
The proposed mechanism of action for this compound involves modulation of serotonin receptors, particularly the 5-HT(1A) receptor. This receptor is crucial for mediating both anxiolytic and antidepressant effects. The interaction with serotonergic pathways suggests that this compound could potentially serve as a lead for developing new therapeutic agents targeting mood disorders.
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H31N3O2/c1-17-14-19(20-8-9-24-18(2)15-20)6-7-21(17)16-25-10-12-26(13-11-25)22(27)28-23(3,4)5/h6-9,14-15H,10-13,16H2,1-5H3 |
InChI Key |
LKLVSJVKSJSHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)C)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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